molecular formula C11H20N2O2 B1339535 cis-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-00-8

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No. B1339535
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-IUCAKERBSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo compounds has been explored in the context of oxidation reactions. Specifically, the oxidation of N-amino-3-azabicyclo[3.3.0]octane by chloramine leads to the formation of 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane as the main products. These compounds have been successfully isolated and characterized, indicating the potential for similar synthetic pathways to be applied to the synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane. The study demonstrates the use of chloramine as an effective oxidizing agent in the synthesis of complex bicyclic structures, which could be relevant for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been thoroughly investigated using NMR and X-ray crystallography. The determination of the cis-trans configuration at the bicyclic junction was a key aspect of the study. Multinuclear proton decoupling and low-temperature conformational studies were employed to analyze the coupling constants and the splitting of the 13C signal, respectively. These techniques confirmed a cis configuration for the bicyclic bridge link in the tetrazene derivative, which is crucial for understanding the stereochemistry of similar diazabicyclo compounds like cis-8-Boc-3,8-diazabicyclo[4.2.0]octane .

Chemical Reactions Analysis

The reactivity of diazabicyclo compounds has been explored through the intermolecular halogenation and esterification of alkenes. The study involving 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Lewis base catalyst for the activation of N-chlorosuccinimide (NCS) towards the chlorination of alkenes is particularly relevant. The formation of chloriranium ions and their subsequent opening by nucleophiles such as acetic acid to produce trans-chloro esters showcases the potential chemical reactions that could be applied to cis-8-Boc-3,8-diazabicyclo[4.2.0]octane. This research highlights the versatility of diazabicyclo compounds in undergoing functionalization through halogenation and nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of the diazabicyclo compounds are inferred from their reactivity and structural characteristics. The X-ray crystallography data provides insight into the crystallographic properties, which are essential for understanding the physical state and stability of these compounds. The NMR studies contribute to the understanding of the chemical environment within the molecule, such as the electronic distribution and the influence of the cis configuration on the chemical shifts observed. These analyses are critical for predicting the behavior of similar compounds like cis-8-Boc-3,8-diazabicyclo[4.2.0]octane under various conditions .

Scientific Research Applications

Synthesis and Structural Studies

Compounds like 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane have been synthesized through the oxidation of N-amino-3-azabicyclo[3.3.0]octane, providing insights into the structural configurations of such bicyclic junctions. These studies include detailed NMR and X-ray crystal structure analyses to establish cis—trans configurations, contributing significantly to the field of organic chemistry and molecular structure understanding (Delalu et al., 1999).

Process Development for Analogues

Research has also focused on developing improved and scalable processes for synthesizing diazabicyclo[3.2.1]octane analogues. These processes have led to the production of a diversity of scaffolds, demonstrating the compound's versatility in synthetic organic chemistry (Huang & Teng, 2011).

Conformational and Molecular Mechanics Studies

Conformational analysis by molecular mechanics and NMR spectroscopy of diazabicyclo[3,2,1] octanes and related compounds has provided valuable insights into their molecular conformations. Such studies have implications for understanding the structural basis of their reactivity and potential pharmacological activities (Toma et al., 1992).

Use in Organic Synthesis

Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) have found widespread use as catalysts in various organic transformations. DABCO's role as an inexpensive, eco-friendly, and highly reactive base catalyst showcases its utility in synthesizing a range of organic products with high yields and selectivity, highlighting the broader chemical family's versatility in synthetic applications (Baghernejad Bita, 2010).

Safety And Hazards

The safety information for this compound includes several precautionary statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The hazard statements are H315-H319-H335 .

properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582690
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane

CAS RN

370881-00-8
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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